N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a quinazolinone-derived amide featuring a butanamide linker and a 3,5-dimethoxyphenyl substituent.
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H21N3O5/c1-4-17(18(24)21-12-9-13(27-2)11-14(10-12)28-3)23-19(25)15-7-5-6-8-16(15)22-20(23)26/h5-11,17H,4H2,1-3H3,(H,21,24)(H,22,26) |
InChI Key |
BFUMNMKMEHBBES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Butanamide Side Chain: This step involves the reaction of the quinazolinone core with a suitable butanoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinazolinone ring.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Methoxy vs. Methyl Groups : The 3,5-dimethoxy substituent (target) enhances polarity and π-stacking capacity relative to 21a’s 3,5-dimethyl group .
- Hydroxy Group : The 2-hydroxy moiety in the target compound may stabilize tautomeric forms (similar to thione-thiol tautomerism in ) .
NMR and IR Data
[] *Inferred from analogous quinazolinone derivatives in .
Pharmacological and Physicochemical Implications
- Solubility : The 3,5-dimethoxy groups in the target compound likely improve aqueous solubility compared to 21a’s hydrophobic methyl groups.
- Bioactivity : Analogs like 21a and triazole derivatives () are associated with enzyme inhibition (e.g., kinases, hydrolases) due to their electron-deficient cores and hydrogen-bonding motifs. The target’s hydroxy group may enhance binding to polar active sites .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in oncology and neurology. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline moiety and a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 383.4 g/mol. The presence of functional groups such as amide and hydroxyl contributes to its reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O5 |
| Molecular Weight | 383.4 g/mol |
| Functional Groups | Amide, Hydroxyl |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has shown the ability to inhibit cell proliferation in various cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells. The compound's mechanism appears to involve inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.
Case Study: HDAC Inhibition
In a study evaluating the cytotoxicity of related compounds, it was found that certain derivatives exhibited IC50 values ranging from 0.041 to 1.211 μM against various cancer cell lines, indicating potent HDAC inhibitory activity . The most effective compounds significantly induced apoptosis and arrested cancer cells at the G2/M phase of the cell cycle.
Neuroprotective Effects
The structural components of the compound suggest potential neuroprotective effects. Preliminary studies indicate that it may interact with neuroreceptors and enzymes involved in neurodegenerative diseases, although further research is necessary to elucidate these interactions fully.
Table 2: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : The compound's ability to inhibit HDACs disrupts the regulation of gene expression associated with cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : The compound effectively halts the cell cycle at critical checkpoints, preventing further proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
